4-Chloroisothiazole-5-carboxylic acid

Description

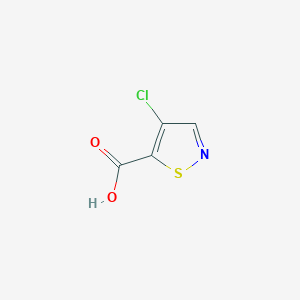

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,2-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQDAONQAQHTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633362 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-87-0 | |

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloroisothiazole-5-carboxylic acid (CAS: 88982-87-0) for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Isothiazole Building Block

This technical guide provides a comprehensive overview of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound with significant potential in organic synthesis and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates information on its chemical properties, general synthetic approaches for the isothiazole scaffold, and the broader biological activities associated with isothiazole derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a chlorinated heterocyclic carboxylic acid. Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 88982-87-0 | [1] |

| Molecular Formula | C₄H₂ClNO₂S | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| Canonical SMILES | C1=NSC(=C1Cl)C(=O)O | [1] |

| InChI Key | ATQDAONQAQHTEM-UHFFFAOYSA-N | [1] |

| Predicted pKa | -0.60 ± 0.25 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Synthesis and Reactivity

One notable reaction involving this compound is its use in the synthesis of other isothiazole derivatives through reactions with organolithium reagents like butyl-lithium.[1] This reaction typically leads to the formation of ketones by nucleophilic addition to the carboxylic acid moiety.

A generalized workflow for such a reaction is depicted below.

Biological and Pharmacological Context

Direct biological activity data for this compound is scarce in the public domain. However, the isothiazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[2][5] Isothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Numerous studies have focused on the synthesis and evaluation of isothiazole derivatives as potential anticancer agents.[6][7][8] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.[6]

-

Antimicrobial Activity: The isothiazole ring is a key component in some antibacterial and antifungal agents.[2][9]

-

Enzyme Inhibition: Certain isothiazole derivatives have been identified as inhibitors of specific enzymes, indicating their potential as targeted therapeutics.[10][11]

The general workflow for screening the biological activity of a novel isothiazole derivative is outlined in the following diagram.

Experimental Protocols (General Methodologies)

While a specific protocol for the synthesis of this compound is not available, this section provides a generalized experimental protocol for the synthesis of thiazole-5-carboxamide derivatives, which can be adapted from similar isothiazole syntheses.[9]

General Procedure for the Synthesis of N-substituted-thiazole-5-carboxamides:

-

Acid Chloride Formation: To a solution of the corresponding thiazole-5-carboxylic acid (1 mmol) in a suitable solvent (e.g., DMF, 10 mL), add an activating agent (e.g., DIPEA, 2 mmol) and a coupling agent (e.g., HOBt, 1 mmol) and cool the mixture to 0°C.

-

Amide Coupling: To the cooled mixture, add the desired amine (1 mmol) followed by a carbodiimide coupling reagent (e.g., EDC.HCl, 1 mmol) at 0°C.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Workup: Quench the reaction with water.

-

Isolation: Filter the precipitate and wash with water to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Safety Information

Detailed safety information for this compound is not extensively documented. However, based on its chemical structure, it should be handled with care in a laboratory setting. Standard safety precautions for handling chlorinated organic acids should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the synthesis of a variety of isothiazole derivatives. While its own biological profile is not extensively characterized, the broader family of isothiazoles demonstrates significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this compound for the development of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. books.rsc.org [books.rsc.org]

- 6. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives -대한화학회지 | Korea Science [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived data for this specific molecule, this document combines predicted values with experimental data from closely related compounds to offer a robust resource for research and development activities.

Chemical Identity and Properties

This compound is a chlorinated derivative of isothiazole carboxylic acid. Its chemical structure, molecular formula, and other key identifiers are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 88982-87-0 | [1] |

| Molecular Formula | C4H2ClNO2S | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| Canonical SMILES | C1=NSC(=C1Cl)C(=O)O | |

| InChI | InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that much of this data is predicted and should be confirmed by experimental analysis.

| Property | Value | Notes |

| Melting Point | 175-177 °C | Experimentally determined for the closely related compound 3,4-dichloroisothiazole-5-carboxylic acid.[2] |

| Boiling Point | 187.3 ± 33.0 °C | Predicted |

| Density | 1.693 ± 0.06 g/cm³ | Predicted |

| pKa | -0.60 ± 0.25 | Predicted |

| Solubility | No specific data available. Generally, carboxylic acids are soluble in organic solvents like ethanol, toluene, and diethyl ether.[3] | - |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Representative Synthesis of Isothiazole Carboxylic Acids

A plausible synthetic route could involve the chlorination of a corresponding isothiazole precursor. The synthesis of related 3,4-dichloroisothiazole-5-carboxylic amides has been reported to start from 3,4-dichloroisothiazole-5-carboxylic acid, which is then chlorinated and condensed.[4]

General Workflow for Synthesis:

References

An In-depth Technical Guide to 4-Chloroisothiazole-5-carboxylic acid: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloroisothiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its molecular structure, physicochemical properties, and its role as a key intermediate in the synthesis of various biologically active molecules.

Molecular Structure and Chemical Formula

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 2, respectively. A chlorine atom is substituted at the 4th position, and a carboxylic acid group is attached to the 5th position.

Chemical Formula: C₄H₂ClNO₂S[1][2]

Molecular Weight: 163.58 g/mol [1][2]

Canonical SMILES: C1=NSC(=C1Cl)C(=O)O[1]

InChI Key: ATQDAONQAQHTEM-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₂ClNO₂S | [1][2] |

| Molecular Weight | 163.58 g/mol | [1][2] |

| Predicted pKa | -0.60 ± 0.25 | [1][2] |

| Predicted Boiling Point | 187.3 ± 33.0 °C | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Synthesis and Experimental Protocols

Exemplary Protocol for the Synthesis of this compound via Hydrolysis of its Ester:

-

Ester Hydrolysis: To a solution of ethyl 4-chloroisothiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water, add a stoichiometric excess of a base such as sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) to facilitate the hydrolysis. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified to a pH of approximately 2-3 using a strong acid like hydrochloric acid.

-

Isolation and Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system.

Relevance in Drug Development and Biological Activity of Derivatives

Isothiazole-containing compounds are recognized for their diverse pharmacological activities, making them valuable scaffolds in drug discovery.[3] While this compound primarily serves as a building block, its derivatives have shown significant potential in various therapeutic areas.

-

Antifungal and Antiviral Activity: Amide derivatives of the closely related 3,4-dichloroisothiazole-5-carboxylic acid have demonstrated broad-spectrum fungicidal activity and have also been shown to possess activity against the Tobacco Mosaic Virus (TMV).[4] This suggests that derivatives of this compound could be explored for similar applications.

-

Anticancer Properties: N'-substituted hydrazides of 5-chloro-3-methylisothiazole-4-carboxylic acid have exhibited antiproliferative activity against various human cancer cell lines.[5] This highlights the potential of utilizing this compound to synthesize novel anticancer agents.

The carboxylic acid moiety itself is a crucial functional group in many pharmaceuticals, often involved in critical interactions with biological targets.[6] However, in some cases, it can be metabolically labile or hinder cell membrane permeability. Therefore, this compound also serves as a precursor for the synthesis of bioisosteres of the carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthetic Utility Workflow

The following diagram illustrates a logical workflow for the utilization of this compound in the synthesis of biologically active derivatives. This workflow is a common strategy in medicinal chemistry to generate a library of compounds for screening.

Caption: Synthetic workflow for derivatization.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Its versatile structure and the demonstrated biological activities of its derivatives underscore its importance as a valuable synthetic intermediate. Further research into this compound and its analogues is warranted to explore its full potential in the development of novel therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-CHLORO-5-ISOTHIAZOLE CARBOXYLIC ACID | 88982-87-0 [chemicalbook.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

Navigating the Solubility of 4-Chloroisothiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloroisothiazole-5-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information from analogous compounds, general chemical principles, and safety data sheets to offer a robust predictive profile and practical experimental methodologies.

Predicted Solubility Profile

This compound, a heterocyclic carboxylic acid, is anticipated to exhibit a range of solubilities in common organic solvents, governed by the polarity of the solvent and its capacity for hydrogen bonding. The presence of both a polar carboxylic acid group and a moderately polar isothiazole ring suggests a preference for polar organic solvents.

Based on the general principles of solubility where "like dissolves like," the following qualitative solubility profile is predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate the carboxylic acid group through hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Likely in ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are of intermediate polarity.

-

Low to Insoluble: Predicted in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane), as these are poor solvents for polar carboxylic acids.

While specific quantitative data is not available, a qualitative summary based on these principles is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. |

| Ketones | Acetone | Moderate | Intermediate polarity. |

| Esters | Ethyl Acetate | Moderate | Intermediate polarity. |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Lower polarity than ketones and esters. |

| Chlorinated | Dichloromethane | Low to Insoluble | Low polarity. |

| Hydrocarbons | Hexane, Toluene | Low to Insoluble | Nonpolar nature. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the saturation shake-flask method, is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the constant temperature to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any undissolved solids.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC. This typically involves creating a calibration curve with standards of known concentrations.

-

Calculation: Calculate the solubility in desired units (e.g., mg/mL or mol/L) from the measured concentration.

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A flowchart of the experimental steps for determining the solubility of a solid compound in an organic solvent.

Logical Workflow for Solvent Selection in Research and Development

The selection of an appropriate solvent is a critical step in various stages of research and drug development, including chemical synthesis, purification, and formulation. The following diagram presents a logical workflow for selecting a suitable organic solvent for this compound.

Caption: A decision-making workflow for selecting an appropriate organic solvent for this compound based on application, solubility, and safety.

This guide provides a foundational understanding of the solubility of this compound in organic solvents for researchers and professionals in the field. While predictive models are useful for initial screening, experimental verification is crucial for obtaining accurate data for specific applications.

Spectroscopic and Synthetic Profile of 4-Chloroisothiazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloroisothiazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document compiles predicted data and characteristic spectral features derived from analogous compounds and foundational spectroscopic principles. It also outlines a plausible synthetic methodology.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. This information is crucial for the identification and characterization of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Disclaimer: The following NMR data are predicted values and should be used as a reference. Actual experimental values may vary based on solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~12.0 - 13.0 | Singlet (broad) | The acidic proton of the carboxylic acid is typically observed as a broad singlet in this downfield region. Its chemical shift is dependent on concentration and solvent. |

| ¹H | ~8.0 - 8.5 | Singlet | Represents the proton on the isothiazole ring. |

| ¹³C | ~165 - 185 | - | Carboxyl carbon. |

| ¹³C | ~150 - 160 | - | Quaternary carbon of the isothiazole ring adjacent to the carboxylic acid. |

| ¹³C | ~130 - 140 | - | Quaternary carbon of the isothiazole ring bearing the chlorine atom. |

| ¹³C | ~120 - 130 | - | CH carbon of the isothiazole ring. |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic Infrared Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong | Stretching |

| C=O (Carboxylic Acid) | 1680-1720 | Strong | Stretching |

| C-O (Carboxylic Acid) | 1210-1320 | Medium | Stretching |

| C=N (Isothiazole Ring) | 1550-1650 | Medium | Stretching |

| C-Cl | 600-800 | Medium-Strong | Stretching |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state or in concentrated solutions.[1][2][3]

Mass Spectrometry (MS) Data

In mass spectrometry using electrospray ionization (ESI), this compound (C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol ) is expected to be detected in negative ion mode.

Table 3: Expected Mass Spectrometry Fragments

| m/z (Negative Ion Mode) | Interpretation |

| [M-H]⁻ | Deprotonated molecular ion. |

| [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecular ion. |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route could involve the reaction of a suitably substituted precursor with a source of sulfur and nitrogen, followed by chlorination and hydrolysis steps. For instance, a substituted cyanoacetamide or a related active methylene compound could serve as a starting point.

Step 1: Formation of the Isothiazole Ring

A plausible initial step involves the reaction of an α-cyano- or α-carboxy- substituted precursor with a sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent, in the presence of a nitrogen source to form the isothiazole ring.

Step 2: Chlorination

The formed isothiazole derivative can then be chlorinated at the 4-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride. The reaction conditions, such as solvent and temperature, would need to be optimized to achieve regioselective chlorination.

Step 3: Hydrolysis

If the starting material contained an ester or a nitrile group at the 5-position, a final hydrolysis step under acidic or basic conditions would be required to yield the desired carboxylic acid.

Purification: The final product would likely be purified by recrystallization from a suitable solvent system.

Characterization: The structure of the synthesized this compound would be confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS), along with elemental analysis.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Generalized workflow for the synthesis and analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chloroisothiazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed synthetic protocol in published literature, this guide outlines a plausible and chemically sound synthetic approach based on established methods for isothiazole synthesis. The characterization data presented is a combination of reported properties and predicted spectral data based on the compound's structure.

Physicochemical Properties

This compound is a chlorinated heterocyclic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 88982-87-0 | [1][2][3] |

| Molecular Formula | C₄H₂ClNO₂S | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| Predicted pKa | -0.60 ± 0.25 | [1] |

| Storage Temperature | 2-8°C (sealed and dry) | [1] |

Proposed Synthesis

A likely synthetic route to this compound involves a multi-step process beginning with the construction of the isothiazole ring, followed by chlorination and subsequent hydrolysis of a nitrile or ester precursor. This approach is analogous to synthetic strategies reported for other substituted isothiazoles.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on general isothiazole synthesis methodologies. Researchers should optimize conditions for specific laboratory settings.

Step 1: Synthesis of a 5-substituted isothiazole precursor (e.g., 5-cyano or 5-carboethoxy-isothiazole)

-

A suitable starting material, such as a β-ketonitrile or a β-ketoester, is reacted with a sulfur source (e.g., sulfur and a base, or Lawesson's reagent) and a source of nitrogen (e.g., ammonia or an amine) in an appropriate solvent.

-

The reaction mixture is typically heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the isothiazole precursor.

Step 2: Chlorination at the 4-position

-

The isothiazole precursor is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

A chlorinating agent, for instance, N-chlorosuccinimide (NCS), is added portion-wise to the solution at room temperature or with gentle heating.

-

The reaction is stirred until completion, as indicated by TLC.

-

The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove any unreacted chlorinating agent, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the chlorinated intermediate.

Step 3: Hydrolysis to the Carboxylic Acid

-

The 4-chloro-5-cyano or 5-carboethoxy-isothiazole intermediate is subjected to hydrolysis.

-

Acid Hydrolysis: The intermediate is heated under reflux in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

-

Base Hydrolysis: The intermediate is heated with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid to precipitate the carboxylic acid.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods.

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of this compound.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | H-3 of isothiazole ring |

| ~12.0 - 14.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (carboxylic acid) |

| ~150 - 160 | C-5 (isothiazole ring) |

| ~145 - 155 | C-3 (isothiazole ring) |

| ~120 - 130 | C-4 (isothiazole ring) |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680 - 1720 | Strong | C=O stretch (carboxylic acid) |

| ~1500 - 1600 | Medium | C=N stretch (isothiazole ring) |

| ~1200 - 1300 | Strong | C-O stretch (carboxylic acid) |

| ~700 - 800 | Medium-Strong | C-Cl stretch |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 163/165 | [M]⁺, molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 118/120 | [M - COOH]⁺, loss of the carboxylic acid group |

| 91/93 | Further fragmentation |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[4] The isothiazole scaffold is a known pharmacophore present in various bioactive compounds. The chloro- and carboxylic acid functionalities provide reactive handles for further chemical modifications, such as amidation, esterification, and cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Safety Information

Detailed safety information for this compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, refer to the material safety data sheet (MSDS) provided by the supplier.

References

The Biological Versatility of Isothiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction

Isothiazole carboxylic acids and their derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, imparts unique physicochemical properties to these molecules, leading to a broad spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of isothiazole carboxylic acids, focusing on their anticancer, antiviral, antibacterial, and agricultural applications. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Isothiazole carboxylic acid derivatives have emerged as promising candidates for cancer therapy, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. One of the most notable targets is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected isothiazole and thiazole derivatives.

| Compound Class | Derivative Example | Cancer Cell Line / Target | IC50 (µM) | Reference |

| Thiazole-carboxamide | N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | EC90 = 0.45 | [1] |

| Thiazolyl-indole-2-carboxamide | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6i) | MCF-7 | 6.10 ± 0.4 | [2] |

| Thiazolyl-indole-2-carboxamide | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6v) | MCF-7 | 6.49 ± 0.3 | [2] |

| Thiazolyl-indole-2-carboxamide | Compound 6i | EGFR | 0.063 | [2] |

| Thiazolyl-indole-2-carboxamide | Compound 6i | Her2 | 0.054 | [2] |

| Thiazolyl-indole-2-carboxamide | Compound 6i | VEGFR-2 | 0.119 | [2] |

| Thiazolyl-indole-2-carboxamide | Compound 6i | CDK2 | 0.448 | [2] |

| Thiazole Derivative | Compound 4c | MCF-7 | 2.57 ± 0.16 | [3] |

| Thiazole Derivative | Compound 4c | HepG2 | 7.26 ± 0.44 | [3] |

| Thiazole Derivative | Compound 4c | VEGFR-2 | 0.15 | [3] |

| Tetrahydrobenzo[d]thiazole | Quinoline and Chromene derivatives | c-Met enzyme | < 0.0013 | [4] |

| 3-amino-benzo[d]isoxazole | Compound 28a | c-Met enzyme | 0.0018 | [5] |

| 3-amino-benzo[d]isoxazole | Compound 28a | EBC-1 cells | 0.18 | [5] |

Signaling Pathway: c-Met Inhibition

Isothiazole derivatives can act as ATP-competitive inhibitors of the c-Met kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation, survival, and motility.

Caption: Inhibition of the c-Met signaling pathway by an isothiazole carboxylic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of synthesized isothiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized isothiazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the isothiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the compounds.

-

Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.[6]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

-

Antiviral Activity

Certain isothiazole derivatives have demonstrated significant antiviral properties, particularly against picornaviruses like poliovirus. Their mechanism of action often involves the inhibition of viral replication at early stages.

Quantitative Data: Antiviral Activity

The following table presents the antiviral activity of specific isothiazole derivatives.

| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | - | - | - | 223 | [8] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | - | - | - | 828 | [8] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | - | - | - | 334 | [8] |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | Echovirus 9 | - | - | - | 200 | [8] |

| N-acetyl 4,5-dihydropyrazole derivative 7 | Vaccinia virus | HEL | 7 | - | - | [9] |

Signaling Pathway: Inhibition of Poliovirus Replication

Some isothiazole derivatives inhibit poliovirus replication by targeting an early event in the viral life cycle, after viral entry but before or during viral RNA synthesis. Studies suggest that these compounds may interfere with the viral RNA polymerase complex, thereby preventing the elongation of the viral RNA chain.[6][10]

Caption: Inhibition of Poliovirus replication by an isothiazole derivative.

Experimental Protocol: Plaque Reduction Assay

This assay is used to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[4][11][12]

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero)

-

Virus stock (e.g., Poliovirus)

-

Complete growth medium and serum-free medium

-

Isothiazole compound dilutions

-

Overlay medium (containing, e.g., carboxymethyl cellulose or agar)

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound Treatment: Pretreat the cell monolayers with various concentrations of the isothiazole compound for 1 hour at 37°C.

-

Virus Infection: Infect the cells with a known titer of the virus (to produce 50-100 plaques/well).

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and add an overlay medium containing the respective concentrations of the compound.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Staining: Fix the cells and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antibacterial Activity

Isothiazole carboxylic acid derivatives and related compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of various thiazole derivatives.

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Phenylacetamido-thiazole | Compound 16 | Bacillus subtilis | 1.56 | [13] |

| 2-Phenylacetamido-thiazole | Compound 16 | Staphylococcus aureus | 3.13 | [13] |

| 2-Phenylacetamido-thiazole | Compound 16 | Escherichia coli | 6.25 | [13] |

| 2-Phenylacetamido-thiazole | Compound 16 | Pseudomonas aeruginosa | 3.13 | [13] |

| 5-Chloroisothiazolone | Compound 5a | E. coli BL21 (NDM-1) | < 0.032 | [14] |

| Thiazole derivative | Compound 6d | Listeria monocytogenes | 64 | [15] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[15][16]

Materials:

-

Bacterial strains

-

Mueller-Hinton broth (or other suitable broth)

-

Isothiazole compound dilutions

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agricultural Applications: Fungicidal Activity

In the agricultural sector, isothiazole derivatives, such as Isotianil, are utilized as fungicides. They often act as plant activators, inducing Systemic Acquired Resistance (SAR) rather than having direct antimicrobial effects.[17]

Signaling Pathway: Isotianil-Induced Systemic Acquired Resistance (SAR)

Isotianil primes the plant's immune system by activating the salicylic acid (SA) signaling pathway. This leads to the expression of pathogenesis-related (PR) genes and the accumulation of defense compounds, resulting in broad-spectrum and long-lasting resistance against pathogens.[17][18]

Caption: Induction of Systemic Acquired Resistance (SAR) by Isotianil.

Experimental Workflow: Evaluation of SAR

This workflow describes the general steps to evaluate the induction of SAR by a compound like Isotianil.[19][20][21]

Caption: Experimental workflow for evaluating Systemic Acquired Resistance (SAR).

Conclusion

Isothiazole carboxylic acids and their derivatives constitute a versatile scaffold for the development of novel therapeutic and agrochemical agents. Their diverse biological activities, spanning from anticancer and antiviral to antibacterial and fungicidal, underscore their importance in modern chemical biology and drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers aiming to explore and expand the potential of this promising class of compounds. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective agents with significant clinical and agricultural impact.

References

- 1. 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ibtbioservices.com [ibtbioservices.com]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 4-Chloroisothiazole-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 4-Chloroisothiazole-5-carboxylic acid stands out as a versatile building block for the synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound, focusing on the synthesis of its derivatives and their evaluation in oncology. While direct extensive research on this compound is emerging, compelling data from its close analog, 5-chloro-3-methylisothiazole-4-carboxylic acid, provides a strong rationale for its investigation. This document will leverage findings from this analog to illustrate the potential of the core compound in drug discovery.

The Isothiazole Scaffold: A Foundation for Diverse Biological Activity

Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This arrangement confers unique physicochemical properties that are attractive for drug design.[1][2] The isothiazole ring is present in a variety of biologically active molecules, exhibiting activities such as:

-

Anticancer: Derivatives have shown potent antiproliferative effects against various cancer cell lines.[1][3]

-

Anti-inflammatory: Certain isothiazole-containing compounds exhibit significant anti-inflammatory properties.

-

Antiviral: The isothiazole nucleus is a key component in some antiviral agents, including those with activity against HIV and picornaviruses.[2][4]

-

Enzyme Inhibition: Isothiazole derivatives have been identified as inhibitors of various enzymes, including kinases, which are critical targets in oncology.[1]

-

Antifungal and Antimicrobial: The scaffold is also found in compounds with antifungal and antibacterial properties.

The versatility of the isothiazole ring, coupled with the reactivity of the carboxylic acid and chloro-substituents of this compound, makes it an ideal starting point for the synthesis of diverse compound libraries for biological screening.

Synthetic Pathways: From Carboxylic Acid to Bioactive Derivatives

The primary route to harnessing the potential of this compound in medicinal chemistry involves its conversion into amides and hydrazides, which can be further functionalized. A well-established synthetic workflow, demonstrated with the analogous 5-chloro-3-methylisothiazole-4-carboxylic acid, serves as a blueprint for these transformations.

Synthesis of 4-Chloroisothiazole-5-carbohydrazide

The initial and crucial step is the synthesis of the hydrazide derivative. This is typically achieved by first converting the carboxylic acid to the more reactive acyl chloride, followed by reaction with hydrazine.

Synthesis of N'-Substituted Hydrazide Derivatives (Hydrazones)

The resulting hydrazide is a key intermediate that can be readily condensed with a variety of aldehydes and ketones to generate a library of N'-substituted hydrazide derivatives (hydrazones). This reaction proceeds via a nucleophilic addition-elimination mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloroisothiazole-5-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloroisothiazole-5-carboxylic acid is a halogenated heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The isothiazole ring system is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. The presence of a chloro substituent and a carboxylic acid group at positions 4 and 5, respectively, provides two reactive sites for further molecular elaboration, making it an attractive starting material for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 88982-87-0 | [1] |

| Molecular Formula | C₄H₂ClNO₂S | [1] |

| Molecular Weight | 163.58 g/mol | [1] |

| Predicted pKa | -0.60 ± 0.25 | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: The pKa value is a predicted value and should be used as an estimate.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily available literature. However, a viable synthetic route can be inferred from the preparation of the analogous compound, 3,4-dichloroisothiazole-5-carboxylic acid, which is synthesized via the hydrolysis of 3,4-dichloro-5-cyanoisothiazole. This suggests that this compound can be prepared by the hydrolysis of 4-chloro-5-cyanoisothiazole.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Representative Experimental Protocol (Adapted from the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid):

This protocol is a hypothetical adaptation and would require optimization for the specific substrate.

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-5-cyanoisothiazole in a suitable solvent such as methanol.

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the flask.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure. If the hydrolysis was base-catalyzed, acidify the aqueous residue with a strong acid (e.g., concentrated HCl) to a pH of approximately 3 to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry to afford this compound. Further purification can be achieved by recrystallization from an appropriate solvent.

Reactions of this compound: A Gateway to Diverse Derivatives

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These derivatives are of significant interest in drug discovery due to the prevalence of ester and amide functionalities in bioactive molecules.

Esterification

The conversion of this compound to its corresponding esters can be achieved through several standard methods.

1. Fischer Esterification: This acid-catalyzed reaction with an alcohol is a common method for preparing simple alkyl esters.

Figure 2: Fischer esterification of this compound.

Detailed Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.

2. Esterification via Acid Chloride: For more complex or sensitive alcohols, a two-step procedure involving the formation of the acid chloride followed by reaction with the alcohol is often preferred.

Figure 3: Two-step esterification of this compound.

Detailed Experimental Protocol (General):

-

Step 1: Formation of the Acid Chloride

-

Suspend or dissolve this compound in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with thionyl chloride.

-

Heat the mixture to reflux until the evolution of gas ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

-

-

Step 2: Reaction with Alcohol

-

Dissolve the crude acid chloride in an anhydrous, non-protic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add the desired alcohol, followed by a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl generated.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up by washing the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove the base, and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Amide Formation

The synthesis of amides from this compound is a key transformation for accessing a wide range of biologically active compounds. Similar to esterification, this can be achieved through the acid chloride intermediate or by using peptide coupling reagents.

1. Amide Formation via Acid Chloride:

Figure 4: Amide formation via the acid chloride intermediate.

Detailed Experimental Protocol (General):

-

Prepare the 4-chloroisothiazole-5-carbonyl chloride as described in the esterification section.

-

Dissolve the crude acid chloride in an anhydrous, non-protic solvent.

-

Add the desired primary or secondary amine to the solution. Typically, two equivalents of the amine are used, with one equivalent acting as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine and one equivalent of an external base (e.g., triethylamine) can be used.

-

Stir the reaction at room temperature until completion.

-

Perform a standard aqueous work-up and purify the resulting amide by recrystallization or column chromatography.

2. Amide Formation using Coupling Reagents: For more delicate substrates or to avoid the harsh conditions of acid chloride formation, various coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine.

References

An In-Depth Technical Guide to the Reactivity of the Isothiazole Ring in 4-Chloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiazole ring in 4-chloroisothiazole-5-carboxylic acid. This molecule serves as a versatile building block in medicinal chemistry and drug development due to its two reactive centers: the chloro-substituted C4 position and the carboxylic acid group at C5. Understanding the interplay of these functional groups is crucial for the strategic design and synthesis of novel isothiazole-based compounds with potential therapeutic applications. Isothiazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Core Reactivity of the Isothiazole Ring

The isothiazole ring is an electron-deficient aromatic heterocycle. This inherent electronic nature, coupled with the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, dictates the reactivity of this compound. The primary modes of reactivity discussed in this guide are nucleophilic aromatic substitution at the C4 position and various transformations of the carboxylic acid group at the C5 position.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position of the isothiazole ring is susceptible to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the isothiazole ring and the adjacent carboxylic acid group facilitates the formation of a stable Meisenheimer-like intermediate, which is a key step in this reaction pathway.

Common nucleophiles that can be employed in SNAr reactions with this compound include:

-

Amines: Primary and secondary amines can displace the chloride to form the corresponding 4-amino-isothiazole-5-carboxylic acid derivatives. These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the liberated HCl.

-

Azides: Sodium azide can be used to introduce an azido group at the C4 position, which can then be further transformed, for example, through reduction to an amine or by cycloaddition reactions.

-

Thiols: Thiolates can react to form 4-thioether-isothiazole-5-carboxylic acids.

-

Alkoxides and Phenoxides: These nucleophiles can be used to synthesize the corresponding 4-alkoxy or 4-aryloxy derivatives.

Illustrative Reaction Scheme for SNAr

Caption: General workflow for SNAr at the C4 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Amine (R-NH2) | Amine, Base (e.g., Et3N), Solvent (e.g., DMF), Heat | 4-Alkyl/Arylamino-isothiazole-5-carboxylic acid | Varies |

| Azide (N3-) | Sodium azide, Solvent (e.g., DMF or Acetone/Water), Heat | 4-Azido-isothiazole-5-carboxylic acid | Varies |

| Thiolate (RS-) | Thiol, Base (e.g., NaH), Solvent (e.g., THF) | 4-(Alkyl/Arylthio)-isothiazole-5-carboxylic acid | Varies |

Note: Yields are generalized and highly dependent on the specific substrate and reaction conditions.

Reactions of the Carboxylic Acid Group at the C5 Position

The carboxylic acid group at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

1. Esterification:

The carboxylic acid can be converted to its corresponding ester through Fischer esterification, reacting with an alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4). Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: General Fischer Esterification

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., saturated NaHCO3 solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

-

Purify the product by column chromatography or recrystallization.

2. Amide Bond Formation:

The formation of amides from the carboxylic acid and an amine typically requires the activation of the carboxylic acid. This can be achieved by first converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride can then be reacted with a primary or secondary amine to form the desired amide. Alternatively, direct coupling of the carboxylic acid with an amine can be mediated by coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.

Experimental Workflow: Amide Formation via Acid Chloride

Caption: Two-step amide synthesis from the carboxylic acid.

Table 2: Common Transformations of the Carboxylic Acid Group

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol (R'OH), cat. H2SO4, Heat | 4-Chloroisothiazole-5-carboxylate ester |

| Amide Formation (via acid chloride) | 1. SOCl2 or (COCl)22. Amine (R'R''NH), Base | 4-Chloroisothiazole-5-carboxamide |

| Amide Formation (direct coupling) | Amine (R'R''NH), DCC or EDC, HOBt, Solvent (e.g., DMF) | 4-Chloroisothiazole-5-carboxamide |

| Reduction | BH3·THF or LiAlH4 | (4-Chloroisothiazol-5-yl)methanol |

| Decarboxylation | Heat, potentially with a catalyst (e.g., copper powder in quinoline) | 4-Chloroisothiazole |

3. Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4).

4. Decarboxylation:

Decarboxylation of this compound to yield 4-chloroisothiazole can be achieved by heating, often in the presence of a catalyst such as copper powder in a high-boiling solvent like quinoline. The ease of decarboxylation will depend on the stability of the resulting carbanion intermediate.

Stability and Degradation of the Isothiazole Ring

The isothiazole ring in this compound is generally stable under neutral and acidic conditions. However, under strongly basic conditions or in the presence of potent nucleophiles, ring-opening reactions can occur. This reactivity is a known characteristic of some isothiazole derivatives, particularly isothiazolinones, where nucleophilic attack on the sulfur atom can lead to cleavage of the S-N bond. While less susceptible than isothiazolinones, this potential degradation pathway should be a consideration in the design of synthetic routes and the formulation of final compounds.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized isothiazole derivatives. The reactivity of this compound is dominated by nucleophilic aromatic substitution at the C4 position and a range of transformations of the carboxylic acid group at the C5 position. A thorough understanding of these reaction pathways, as outlined in this guide, is essential for leveraging the full synthetic potential of this important heterocyclic building block in the pursuit of new therapeutic agents. Researchers and drug development professionals are encouraged to consider the stability of the isothiazole ring under the chosen reaction conditions to ensure the integrity of the desired products.

Methodological & Application

Synthesis of 4-Chloroisothiazole-5-carboxylic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Chloroisothiazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is a multi-step synthesis commencing from readily available starting materials.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step pathway involving the initial synthesis of a key intermediate, 3,4-dichloro-5-cyanoisothiazole, followed by a sequence of selective dechlorination and hydrolysis.

Application Notes and Protocols for the Purification of 4-Chloroisothiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-Chloroisothiazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles for the purification of carboxylic acids and related heterocyclic compounds.

Introduction

This compound is a heterocyclic building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities may include starting materials, by-products from synthesis, and degradation products. The purification methods detailed below—recrystallization, column chromatography, and acid-base extraction—are designed to remove these impurities effectively. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Data Summary

| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages | Key Disadvantages |

| Recrystallization | >99% | 60-90% | High | Cost-effective, scalable | Potential for low yield if solubility is not ideal |

| Column Chromatography | >99.5% | 50-80% | Low to Medium | High resolution for complex mixtures | Labor-intensive, requires significant solvent |

| Acid-Base Extraction | 95-98% | >90% | High | Good for removing neutral/basic impurities | May not remove acidic impurities effectively |

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a robust and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Protocol: Recrystallization from an Ethanol/Water Solvent System

-

Solvent Selection: A mixture of ethanol and water is often effective for polar, acidic compounds like this compound. The optimal ratio should be determined experimentally in a small-scale trial.

-

Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture (the same ratio used for crystallization) to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For carboxylic acids, which can interact strongly with silica gel, modifications to the mobile phase are often necessary.

Protocol: Column Chromatography with an Acidified Eluent

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or the eluent mixture). Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often provides better resolution.

-

Loading: Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 50:50 hexane:ethyl acetate). To improve the peak shape and prevent tailing of the acidic compound, add a small amount of acetic acid (0.1-1%) to the eluent system.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Drying: Dry the purified product under high vacuum to remove any residual solvent and acetic acid.

Caption: Workflow for silica gel column chromatography of this compound.

Method 3: Acid-Base Extraction

This liquid-liquid extraction technique separates acidic compounds from neutral and basic impurities by exploiting the change in solubility of the carboxylic acid upon salt formation.

Protocol: Aqueous Extraction

-

Dissolution: Dissolve the crude this compound in an appropriate organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).

-

Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form its water-soluble carboxylate salt, which will move to the aqueous phase. Repeat the extraction 2-3 times.

-

Separation: Combine the aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

-

Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with a strong acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (pH ~2). The this compound will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product under vacuum.

Application Notes and Protocols for the NMR Analysis of 4-Chloroisothiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloroisothiazole-5-carboxylic acid. Due to the limited availability of experimental spectral data in public databases, this note focuses on predicted spectral analysis, general experimental protocols, and the expected chemical shifts for this compound. The provided methodologies and data serve as a valuable resource for the characterization of this compound and related heterocyclic compounds in research and development settings.

Introduction

This compound is a heterocyclic compound with potential applications in organic synthesis and drug development.[1] Accurate structural elucidation and purity assessment are critical for its use in these fields, with NMR spectroscopy being a primary analytical technique for this purpose. This application note outlines the expected ¹H and ¹³C NMR spectral characteristics and provides a standardized protocol for data acquisition.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 - 8.5 | Singlet (s) |

| COOH | 10.0 - 13.0 | Broad Singlet (br s) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2]

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 155 |

| C-4 | 120 - 130 |

| C-5 | 155 - 165 |

| COOH | 160 - 175 |

Note: Carboxyl carbon atoms typically absorb in the range of 160 to 185 ppm.[2][3][4]

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for NMR peak assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Analysis

This section details a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar carboxylic acids and its unobtrusive signal in the ¹H NMR spectrum. Other potential solvents include deuterated methanol (CD₃OD) or chloroform (CDCl₃), although solubility should be tested.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration (Optional): If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D pulse sequence (e.g., zg30) |

| Spectral Width | 16 ppm |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 1-2 seconds |

| Number of Scans | 16-64 |

| Temperature | 298 K |

¹³C NMR Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Proton-decoupled pulse sequence (e.g., zgpg30) |

| Spectral Width | 240 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024-4096 |

| Temperature | 298 K |

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of this compound.

Caption: Workflow for NMR Analysis of this compound.

Data Interpretation and Discussion

The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the C-3 position of the isothiazole ring and a broad singlet for the carboxylic acid proton. The downfield chemical shift of the H-3 proton is due to the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic ring. The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The carboxyl carbon is expected to be the most downfield signal. The carbons of the isothiazole ring will appear in the aromatic/heterocyclic region of the spectrum. The specific chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Conclusion